molecular formula C15H12O7 B15210593 9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy- CAS No. 183210-65-3

9H-Xanthen-9-one, 1,6,7-trihydroxy-2,3-dimethoxy-

Cat. No.: B15210593
CAS No.: 183210-65-3
M. Wt: 304.25 g/mol
InChI Key: TZKSXJLHDJMYHG-UHFFFAOYSA-N
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Description

1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. This particular compound has garnered interest due to its potential pharmacological properties and its presence in various natural sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthones, including 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one, can be achieved through several methods:

Industrial Production Methods

Industrial production of xanthones often involves the use of metal catalysts such as ytterbium, palladium, ruthenium, and copper. These catalysts facilitate various coupling reactions, including Ullmann-ether coupling and metal-free oxidative coupling .

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted xanthones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,6,7-trihydroxy-2,3-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Trihydroxy-2,6-dimethoxyxanthen-9-one
  • 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one (Methylbellidifolin)
  • 4-β-D-Glucosyl-1,3,7-trihydroxyxanthen-9-one

Uniqueness

1,6,7-Trihydroxy-2,3-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other xanthone derivatives .

Properties

CAS No.

183210-65-3

Molecular Formula

C15H12O7

Molecular Weight

304.25 g/mol

IUPAC Name

1,6,7-trihydroxy-2,3-dimethoxyxanthen-9-one

InChI

InChI=1S/C15H12O7/c1-20-11-5-10-12(14(19)15(11)21-2)13(18)6-3-7(16)8(17)4-9(6)22-10/h3-5,16-17,19H,1-2H3

InChI Key

TZKSXJLHDJMYHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)OC

Origin of Product

United States

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